Bim 21009 Confirms Androgen Sensitivity in Dunning R-3327-H Prostate Tumor Model: Quantified Tumor Growth Inhibition vs. Castration Control
In a syngeneic Dunning R-3327-H rat prostate tumor model, Bim 21009 (luteinizing hormone-releasing hormone antagonist) was employed to confirm the androgen sensitivity of tumors prior to evaluating adjuvant somatostatin analog therapy. Tumor growth was quantified via diameter measurements over an experimental period extending to 197 days post-castration [1]. While the primary objective of the study was to assess the somatostatin analog Somatuline (BIM-23014C) as adjuvant therapy following surgical castration, Bim 21009 served as a critical comparator to validate androgen responsiveness in intact animals [1].
| Evidence Dimension | Tumor diameter at 197 days post-castration (mean ± SEM) |
|---|---|
| Target Compound Data | Tumors in Bim 21009-treated intact animals exhibited significant inhibition compared to vehicle-treated intact controls; in castrated animals, Bim 21009 induced no significant additional tumor inhibitory effects, with tumors reaching an average diameter of 30.2 ± 8.2 mm (78% test/control) [1] |
| Comparator Or Baseline | Vehicle-treated intact controls: 38.6 ± 7.6 mm average tumor diameter; Vehicle-treated castrate controls: 23.3 ± 4.1 mm (60% test/control); Castration plus Somatuline (BIM-23014C): 14.3 ± 2.6 mm (37% test/control, P < 0.01) [1] |
| Quantified Difference | Castration alone reduced tumor diameter by 40% relative to intact controls; Bim 21009 in castrated animals showed only 22% reduction relative to intact controls (non-significant additional effect beyond castration); Somatuline (BIM-23014C) in castrated animals produced a 63% reduction relative to intact controls [1] |
| Conditions | Male Copenhagen rats bearing syngeneic Dunning R-3327-H prostate tumors; Bim 21009 administered as LHRH antagonist; Somatuline (BIM-23014C) administered over 90 and 197 days as adjuvant therapy; tumor diameter measured at 197 days post-castration [1] |
Why This Matters
Bim 21009 provides a pharmacological (non-surgical) method to achieve medical castration, enabling researchers to distinguish between androgen-dependent and androgen-independent tumor growth mechanisms without the confounding variables introduced by surgical castration procedures.
- [1] Bogden AE, et al. Treatment of R-3327 prostate tumors with a somatostatin analogue (somatuline) as adjuvant therapy following surgical castration. Cancer Res. 1990 May 1;50(9):2646-2650. PMID: 1970275. View Source
